molecular formula C13H9Cl2N3O3 B2401914 Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate CAS No. 1808694-31-6

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate

Cat. No.: B2401914
CAS No.: 1808694-31-6
M. Wt: 326.13
InChI Key: QPKZFZSGYWTUQO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is a chemical compound with the molecular formula C13H9Cl2N3O3 It is characterized by the presence of a benzoate ester group, a chlorinated pyrazine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaOH, K2CO3).

    Reduction Reactions: Reducing agents (Pd/C, hydrogen gas), solvents (ethanol, methanol).

    Oxidation Reactions: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyrazine ring and amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorinated pyrazine and benzoate ester groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-chloro-3-[(6-chloropyrazine-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c1-21-13(20)7-2-3-8(14)9(4-7)18-12(19)10-5-16-6-11(15)17-10/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZFZSGYWTUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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